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molecular formula C8H8O2 B089530 2,5-Dimethyl-1,4-benzoquinone CAS No. 137-18-8

2,5-Dimethyl-1,4-benzoquinone

Cat. No. B089530
M. Wt: 136.15 g/mol
InChI Key: MYKLQMNSFPAPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966776

Procedure details

12.2 g of 2,5-dimethylphenol (0.1 mole), 1.98 g of cobalt di-(3-methylsalcylal)-3,3'-diimino-di-n-propylamine (0.0005 mole) and 0.5 g of N-methylpiperidine were dissolved in 200 ml of chloroform and then air was bubbled through the resulting solution at 15°C for 10 hours during which time the reaction was completed. After completion of the reaction, the reaction mixture was rendered basic by adding a 2% aqueous solution of sodium hydroxide to decompose peroxides present in the mixture followed by addition of dilute hydrochloric acid to render the solution acidic. The resulting solution was extracted with ether which was then distilled off to obtain 12.1 g of 2,5-dimethyl-parabenzoquinone (0.09 mole).
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt di-(3-methylsalcylal)-3,3'-diimino-di-n-propylamine
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].CN1CCCCC1.[OH-:17].[Na+].Cl>C(Cl)(Cl)Cl>[CH3:8][C:5]1[C:6](=[O:17])[CH:7]=[C:2]([CH3:1])[C:3](=[O:9])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Name
cobalt di-(3-methylsalcylal)-3,3'-diimino-di-n-propylamine
Quantity
1.98 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
air was bubbled through the resulting solution at 15°C for 10 hours during which time the reaction
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether which
DISTILLATION
Type
DISTILLATION
Details
was then distilled off

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=C(C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 12.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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